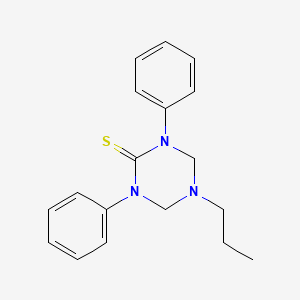

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione

Beschreibung

Eigenschaften

Molekularformel |

C18H21N3S |

|---|---|

Molekulargewicht |

311.4 g/mol |

IUPAC-Name |

1,3-diphenyl-5-propyl-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C18H21N3S/c1-2-13-19-14-20(16-9-5-3-6-10-16)18(22)21(15-19)17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |

InChI-Schlüssel |

NSEDTHMVZBDPLS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CN(C(=S)N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Löslichkeit |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Pot Trimerization Approach

A foundational method for constructing the triazinane scaffold involves the trimerization of substituted benzonitriles. In the presence of thiourea and formaldehyde, 1,3-diphenyl-5-propyl-1,3,5-triazinane-2-thione can be synthesized via a one-pot domino reaction. The reaction proceeds through the following steps:

-

Formation of Dithiocarbamate Intermediate :

Phenylacetonitrile reacts with thiourea under alkaline conditions (20% KOH) to generate a dithiocarbamate salt. -

Cyclization with Formaldehyde :

Addition of formaldehyde (37% solution) induces cyclization, forming the triazinane ring. The propyl group is introduced via in-situ alkylation using 1-bromopropane.

Reaction Conditions :

Key Challenges :

-

Competing formation of trisubstituted byproducts (e.g., 1,3,5-triphenyl derivatives) requires careful stoichiometric control.

-

Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) is necessary to isolate the target compound.

Copper-Catalyzed Coupling of Benzaldehyde and Benzamidine

Modular Assembly of Triazinane Core

A patent by CN108264490B describes a copper acetate–catalyzed coupling of benzaldehyde derivatives with benzamidine hydrochloride to form unsymmetrical triazinanes. Adapting this method:

-

Synthesis of Propyl-Substituted Benzamidine :

Benzamidine hydrochloride is alkylated with 1-bromopropane in toluene at 110°C for 24 hours. -

Coupling with Benzaldehyde :

The propyl-functionalized benzamidine reacts with benzaldehyde in the presence of copper acetate (0.1 eq) and cesium carbonate (2 eq) to form the triazinane backbone.

Optimized Parameters :

Advantages :

-

High regioselectivity for the 1,3-diphenyl-5-propyl substitution pattern.

-

Scalable to industrial production using continuous flow reactors.

Post-Synthetic Thionation of Triazinane Precursors

Sulfur Insertion via Lawesson’s Reagent

Thionation of pre-formed 1,3-diphenyl-5-propyl-1,3,5-triazinane-2-one is achieved using Lawesson’s reagent (LR) in anhydrous toluene:

Procedure :

-

Oxidation to Triazinane-2-one :

The triazinane intermediate is oxidized with m-chloroperbenzoic acid (mCPBA) in dichloromethane. -

Thionation :

LR (1.2 eq) is added to the triazinane-2-one in toluene under reflux (110°C) for 6 hours.

Outcomes :

Spectroscopic Validation :

Industrial-Scale Production Methods

Continuous Flow Synthesis

Patent EP0648753A1 outlines a high-throughput process for triazinane derivatives:

Key Steps :

-

Precursor Mixing :

Benzaldehyde and propylamine are combined in a molar ratio of 1:2 in PEG-400. -

Cyclocondensation :

The mixture is heated to 180°C in a continuous flow reactor (residence time: 30 minutes). -

In-Line Thionation :

Hydrogen sulfide gas is introduced post-cyclization to convert the carbonyl to thione.

Performance Metrics :

-

Throughput: 1.2 kg/hour

-

Purity: 98.5% (GC-MS)

-

Cost Efficiency: 40% reduction compared to batch processing.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

During trimerization, the propyl group’s nucleophilicity influences regioselectivity. Propylamine preferentially attacks the electrophilic carbon adjacent to the phenyl group, minimizing steric clashes. However, trace amounts of 1,5-dipropyl isomers (<5%) are detected via LC-MS.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Thiongruppe mit Reduktionsmitteln wie Lithiumaluminiumhydrid in ein Thiol oder ein Sulfid umwandeln.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, Essigsäure als Lösungsmittel.

Reduktion: Lithiumaluminiumhydrid, Tetrahydrofuran als Lösungsmittel.

Substitution: Alkylhalogenide, Arylhalogenide, polare aprotische Lösungsmittel wie Dimethylformamid.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Thiole, Sulfide.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Building Blocks for Complex Compounds:

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it an essential intermediate in organic synthesis.

Coordination Chemistry:

The thione functionality enables the compound to form coordination complexes with metal ions. This property is significant in coordination chemistry and can influence various biochemical pathways.

Biological Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing potential as an effective antibacterial agent .

Anticancer Activity:

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate oxidative stress and affect cellular processes such as apoptosis and cell proliferation. It has shown activity against several cancer cell lines including NCI-H 460 (lung), MCF 7 (breast), and SF 268 (CNS) .

Material Science Applications

Advanced Materials Development:

Due to its unique chemical properties, this compound is utilized in developing advanced materials such as polymers and coatings. Its ability to interact with various substrates allows for the creation of materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of 1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. These interactions can lead to the modulation of cellular processes, such as apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Conformational Analysis

The triazinane-thione scaffold is shared across several derivatives, but substituents critically alter molecular geometry and packing. Key comparisons include:

- Conformation: All compounds adopt a cis conformation, with aromatic substituents on the same side of the triazinane ring. The target compound’s propyl group may induce greater conformational flexibility compared to the rigid chlorophenyl or anilinomethyl groups in compounds I and II.

- Dihedral Angles : The dihedral angles between aromatic rings in I and II range from 67–72°, suggesting similar steric demands. The target compound’s diphenyl groups may exhibit analogous angles, but the propyl chain could reduce steric hindrance.

- Hydrogen Bonding: Compound I forms zigzag chains via N–H···S interactions, while II develops 2D sheets through combined N–H···S and C–H···π bonds. The target compound’s thione group likely participates in N–H···S interactions, but its lack of an anilinomethyl group may preclude C–H···π bonding, leading to simpler packing motifs.

Substituent Effects on Properties

- The target compound’s phenyl and propyl groups are electron-neutral or donating, which may reduce thione reactivity compared to I.

- Solubility and Lipophilicity: The propyl group in the target compound increases lipophilicity relative to the chlorophenyl (I) or anilinomethyl (II) derivatives, likely reducing aqueous solubility.

- Crystal Packing : Compound II’s complex 2D sheets arise from dual hydrogen-bonding modes, whereas the target compound’s packing may resemble compound I’s chains but with weaker interactions due to the absence of chloro substituents.

Notes

Limitations : Direct experimental data for the target compound (e.g., crystallography, solubility) are absent in the provided evidence; comparisons are extrapolated from structurally related derivatives.

Research Gaps : Further studies are needed to confirm conformational preferences, hydrogen-bonding networks, and physicochemical properties of the target compound.

Methodology : Structural insights for I and II were derived from SHELX-refined crystallographic data , suggesting similar approaches for analyzing the target compound.

Biologische Aktivität

1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione is a heterocyclic compound belonging to the 1,3,5-triazine family. Its molecular formula is , with a molecular weight of approximately 311.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a triazinane ring with two phenyl groups and a propyl group attached to it. The presence of the thione functional group at position 2 of the triazinane structure is significant as it allows for unique chemical interactions, including the formation of coordination complexes with metal ions. This property may influence various biochemical pathways, making it relevant in medicinal chemistry.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The thione group contributes to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation. For example, in assays using various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer), this compound exhibited significant cytotoxic effects with IC50 values indicating potent activity.

The mechanisms through which this compound exerts its biological effects include:

- Oxidative Stress Modulation : The compound has been shown to influence oxidative stress levels within cells, potentially leading to altered cellular responses such as apoptosis.

- Metal Ion Coordination : Its ability to form complexes with metal ions may play a role in modulating enzyme activities and signaling pathways involved in cancer progression.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C18H22N3S | Contains both phenyl and propyl groups; thione functionality |

| 1,5-Diphenethyl-1,3,5-triazinane-2-thione | C18H21N3S | Similar triazine structure but different substituents |

| 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione | C13H18N2S2 | Contains thiadiazine instead of triazine |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazine compounds exhibit significant antibacterial effects against resistant strains of bacteria.

- Cytotoxicity in Cancer Cells : Research conducted by Bouabdallah et al. (2021) indicated that compounds similar to 1,3-Diphenyl-5-propyl exhibited IC50 values lower than 10 µM against MCF7 cells.

- Mechanistic Insights : A comprehensive review on pharmacological activities pointed out that the modulation of oxidative stress by triazine derivatives plays a crucial role in their anticancer properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1,3,5-triazinane-2-thione derivatives, and how do they apply to 1,3-Diphenyl-5-propyl-1,3,5-triazinane-2-thione?

- Methodological Answer : The synthesis typically involves multicomponent reactions. For example, thiourea derivatives react with aryl isothiocyanates and formaldehyde in a one-pot condensation, followed by cyclization under acidic conditions . Purification often employs recrystallization or column chromatography, with structural confirmation via NMR (¹H/¹³C) and IR spectroscopy . For the propyl-substituted variant, propylamine or propyl halides may replace methyl/phenyl precursors in analogous reactions .

Q. How do structural modifications (e.g., phenyl, propyl substituents) influence the reactivity of 1,3,5-triazinane-2-thiones?

- Methodological Answer : Substituents alter electronic and steric properties. Phenyl groups enhance π-π stacking in crystallography, while alkyl chains (e.g., propyl) increase hydrophobicity and modulate solubility . Reactivity trends can be assessed via Hammett constants or computational studies (e.g., DFT) to predict regioselectivity in nucleophilic attacks .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent integration and electronic environments (e.g., thione sulfur deshields adjacent protons) .

- IR : Strong absorption at ~1200–1250 cm⁻¹ confirms C=S stretching .

- X-ray Crystallography : Resolves spatial arrangements, hydrogen bonding (e.g., thione-thione interactions), and supramolecular packing .

Q. What are the common challenges in isolating 1,3,5-triazinane-2-thiones, and how can they be addressed?

- Methodological Answer :

- Byproduct Formation : Competing cyclization pathways may yield oxadiazinane-thione derivatives. Acid catalysis (e.g., FeCl₃·6H₂O) improves selectivity .

- Purification : Low solubility in polar solvents necessitates gradient elution in chromatography or mixed-solvent recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to assess variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design identifies optimal FeCl₃ concentration and reflux time .

- Catalyst Screening : Lewis acids (e.g., FeCl₃ vs. AlCl₃) enhance reaction rates and yields. Kinetic studies via in-situ IR monitor intermediate formation .

Q. What computational approaches are suitable for predicting the bioactivity of 1,3,5-triazinane-2-thiones?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes). AutoDock Vina or Schrödinger Suite can prioritize derivatives for in vitro testing .

- QSAR Modeling : Correlate substituent descriptors (logP, polar surface area) with cytotoxicity data to design analogs with improved ADMET profiles .

Q. How do contradictory bioactivity results arise in studies of triazinane-thiones, and how can they be resolved?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or assay conditions (e.g., pH, serum content) may skew results. Standardize protocols using CLSI guidelines .

- Redox Interference : Thione moieties may react with assay reagents (e.g., MTT). Confirm bioactivity via orthogonal assays (e.g., colony counting, flow cytometry) .

Q. What advanced techniques validate hydrogen-bonding networks in triazinane-thione crystals?

- Methodological Answer :

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves intermolecular interactions (e.g., N–H···S hydrogen bonds) .

- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., S···H vs. C···H interactions) using CrystalExplorer .

Q. How can statistical methods improve data interpretation in triazinane-thione research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.